molecular formula C15H26N2O2S B1297041 2,4,6-Triisopropylbenzenesulfonohydrazide CAS No. 39085-59-1

2,4,6-Triisopropylbenzenesulfonohydrazide

Cat. No. B1297041
CAS RN: 39085-59-1
M. Wt: 298.4 g/mol
InChI Key: UGRVYFQFDZRNMQ-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) is a source of diazene . It can be used as a selective reducing agent for the reduction of alkenes and other double bonds via in situ formation of diazene (diimide) in the presence of base .


Synthesis Analysis

The enantioselective syntheses of C-6 O-TBS- and N-Cbz-protected 2-deoxy- and 2,3-dideoxysugars have been achieved in 6-8 steps from furfural using o-nitrobenzenesulfonylhydrazide as a diimide precursor . 2,4,6-Triisopropylbenzenesulfonyl chloride is used for the synthesis of glycerophospholipids as a condensing agent and in the analysis of phosphonolipids in egg yolk by HPLC/MS technique .


Molecular Structure Analysis

The molecular formula of 2,4,6-Triisopropylbenzenesulfonyl hydrazide is C15H26N2O2S . The molecular weight is 298.44 .


Chemical Reactions Analysis

2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) is a source of diazene . It can be used as a selective reducing agent for the reduction of alkenes and other double bonds via in situ formation of diazene (diimide) in the presence of base . TPSH reduction method is efficiently used in the synthesis of polymers and natural products as it tolerates sensitive groups such as esters, ketones, or organometal complexes .


Physical And Chemical Properties Analysis

2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) is a powder with a melting point of 110-112 °C (dec.) . It is soluble in virtually all ethereal, halogenated, protic, and aprotic solvents, but insoluble in water and hydrocarbon solvents .

Scientific Research Applications

Synthesis Applications

2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH) has been utilized in various chemical syntheses. For instance, it is used in the preparation of stereodefined 2-Pentenyltins, a crucial step in organic synthesis. This process involves the selective hydrogenation of double bonds in conjugated diene systems while retaining the stereochemistry of the internal double bond (Nishigaichi, Ishida, & Takuwa, 1994).

Structural Analysis

TPSH has been the subject of structural analysis studies, particularly in its sulfonamide form. Using techniques such as X-ray powder diffraction and Monte Carlo methods, the molecular structure and bonding characteristics of 2,4,6-triisopropylbenzenesulfonamide have been elucidated. These studies have provided insights into the molecular behavior of TPSH, including its intramolecular flexibility and hydrogen bonding patterns (Tremayne, Maclean, Tang, & Glidewell, 1999).

Chemical Reactions and Properties

Research has been conducted to explore the chemical reactions and properties of TPSH. It serves as a diazene equivalent, interacting with ketones and aldehydes to form hydrazones. These hydrazones can be converted into various reactive intermediates like diazoalkanes and carbenes. The studies highlight its physical properties, such as solubility in different solvents, and provide guidelines for handling and storage due to its rapid decomposition under certain conditions (Chamberlin, Sheppeck, & Somoza, 2008).

Use as a Hydrogenating Agent

TPSH has been identified as an effective hydrogenating agent for various compounds, such as azobenzene and olefins. Its thermal decomposition and rate of reaction have been studied, demonstrating its utility in facilitating reduction reactions in different solvents (Cusack, Reese, Risius, & Roozepeikar, 1976).

Protecting Group in Peptide Synthesis

In peptide synthesis, the 2,4,6-triisopropylbenzenesulfonyl group has been used as a protecting group for the guanidino function of arginine. This research demonstrates its effectiveness in being introduced and subsequently cleaved by common reagents used in peptide synthesis (Echner & Voelter, 1987).

Safety And Hazards

2,4,6-Triisopropylbenzenesulfonyl hydrazide is a toxic, potentially flammable solid which should be handled with gloves under an inert atmosphere .

properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-9(2)12-7-13(10(3)4)15(20(18,19)17-16)14(8-12)11(5)6/h7-11,17H,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRVYFQFDZRNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192332
Record name 2,4,6-Triisopropylbenzenesulphonohydrazide
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triisopropylbenzenesulfonohydrazide

CAS RN

39085-59-1
Record name 2,4,6-Triisopropylbenzenesulfonyl hydrazide
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Record name 2,4,6-Triisopropylbenzenesulphonohydrazide
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Record name 2,4,6-Triisopropylbenzenesulphonohydrazide
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Record name 2,4,6-triisopropylbenzenesulphonohydrazide
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Record name 2,4,6-Triisopropylbenzenesulfonohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
Y Nishigaichi, N Ishida, A Takuwa - Bulletin of the Chemical Society of …, 1994 - journal.csj.jp
Tributyl-(2-pentenyl)tins were readily prepared in high yield by hydrogenation of tributyl-(2,4-pentadienyl)tins with diazene generated from 2,4,6-triisopropylbenzenesulfonohydrazide. …
Number of citations: 4 www.journal.csj.jp
MG Silvestri - The Journal of Organic Chemistry, 1983 - ACS Publications
The use of chiral substances for the construction of optically active organic molecules has gainedwidespread popularity inrecent years. 2 Our recent synthetic efforts required the ready …
Number of citations: 27 pubs.acs.org
GW Kabalka, JT Maddox, E Bogas… - The Journal of Organic …, 1997 - ACS Publications
(Arenesulfonyl)hydrazone derivatives of aryl aldehydes are readily alkylated by trialkylboranes in the presence of base to generate new organoboranes that may be converted to the …
Number of citations: 47 pubs.acs.org
H Cui, C He, D Yang, H Yue, W Wei, H Wang - Synlett, 2018 - thieme-connect.com
A facile and efficient method has been developed for the construction of multisubstituted α,β-enones through the direct selective iodosulfonylation of alkylynones with sulfonylhydrazides …
Number of citations: 13 www.thieme-connect.com
P Raboisson, TI Lin, H de Kock, S Vendeville… - Bioorganic & medicinal …, 2008 - Elsevier
Starting from the previously reported HCV NS3/4A protease inhibitor BILN 2061 (1), we have used a fast-follower approach to identify a novel series of HCV NS3/4A protease inhibitors …
Number of citations: 30 www.sciencedirect.com
D Savoia, V Concialini, S Roffia… - The Journal of Organic …, 1991 - ACS Publications
10 or ethyl mercaptan in methylene chloride in the presence of catalytic amount of p-toluenesulfonic acid (Scheme II). Preparation and Organometallic Reactions of N-Pivaloyl and IV-…
Number of citations: 57 pubs.acs.org
SE Mangholz, K Briner, B Bernet… - Helvetica chimica …, 2003 - Wiley Online Library
Acylation and sulfonylation of the N,N′‐unsubstituted glucosylidenespirodiaziridines 1A/1B 95 : 5 with Ac 2 O, BzCl, FmocCl, TsCl, (naphthalen‐2‐yl)sulfonyl, and (2,4,6‐…
Number of citations: 4 onlinelibrary.wiley.com
J Ao, C Sun, B Chen, N Yu… - Angewandte Chemie …, 2022 - Wiley Online Library
Total syntheses of two Isodon diterpenes, isorosthin L and isoadenolin I, are reported. The synthetic strategy features a quick assembly of two simple building blocks through a …
Number of citations: 7 onlinelibrary.wiley.com
CN Kuzniewski, S Glauser, FZ Gaugaz… - Helvetica Chimica …, 2019 - Wiley Online Library
A series of new 3‐deoxy‐C(12),C(13)‐trans‐cyclopropyl‐epothilones have been prepared, bearing benzothiazole, quinoline, thiazol‐5‐ylvinyl, or isoxazol‐3‐ylvinyl side chains. For …
Number of citations: 5 onlinelibrary.wiley.com
KP Sahteli - 2010 - scholarworks.unr.edu
AbstractChapter 1 of this dissertation describes a project directed toward the synthesis of a photon driven artificial molecular motors. The motor consists of a dibenzofulvene rotor …
Number of citations: 0 scholarworks.unr.edu

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